molecular formula C20H22N4O2 B011209 Romergoline CAS No. 107052-56-2

Romergoline

Cat. No.: B011209
CAS No.: 107052-56-2
M. Wt: 350.4 g/mol
InChI Key: RJCXNCSJGRUWRW-SJKOYZFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Romergoline is synthesized through a series of chemical reactions involving ergoline derivatives. The exact synthetic route involves multiple steps, including the formation of the ergoline core and subsequent modifications to introduce the piperazine and other functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Romergoline undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Romergoline has several scientific research applications, including:

Mechanism of Action

Romergoline exerts its effects by interacting with dopamine receptors. In healthy animals, it acts as a dopamine antagonist, blocking the effects of dopamine. In denervated models, it acts as a dopamine agonist, mimicking the effects of dopamine. This dual action is related to the functional state of the biological substrate and the presence or absence of dopamine .

Comparison with Similar Compounds

    Bromocriptine: Another ergoline derivative with dopamine agonist properties.

    Cabergoline: An ergoline derivative used to treat hyperprolactinemia.

    Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.

Uniqueness of Romergoline: this compound’s unique ability to act as both a dopamine antagonist and agonist, depending on the biological context, sets it apart from other similar compounds. This dual action makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

107052-56-2

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

InChI

InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1

InChI Key

RJCXNCSJGRUWRW-SJKOYZFVSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Key on ui other cas no.

107052-56-2

Synonyms

4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione
FCE 23884
FCE-23884

Origin of Product

United States

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